![molecular formula C17H25ClN2OS B2963682 [4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418715-32-7](/img/structure/B2963682.png)

[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

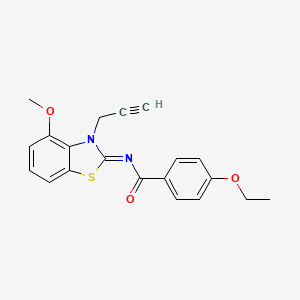

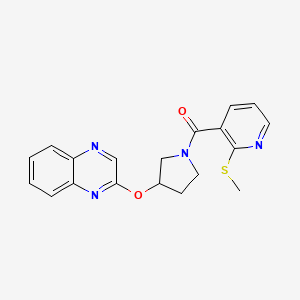

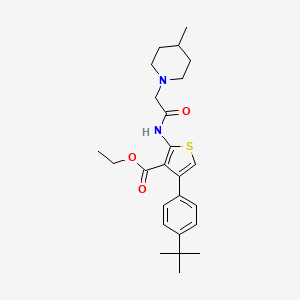

The compound contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperidine is a heterocyclic amine, and the presence of an amine group can contribute to the basicity of the compound. The compound also contains a benzothiophene group, which is a polycyclic aromatic compound containing a benzene ring fused to a thiophene ring. Benzothiophenes are found in various biologically active compounds and are often used in drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the benzothiophene group. The exact synthetic route would depend on the specific starting materials and reaction conditions .Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) represent a significant area of application, particularly in the degradation of persistent organic pollutants from aqueous mediums. A comprehensive review highlights the effectiveness of AOPs in treating acetaminophen (ACT), a compound with a similar complex molecular structure, by generating various by-products and pathways. This research is pertinent due to its implications for enhancing the degradation efficiency of similarly structured compounds, potentially including "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" in water treatment processes (Qutob et al., 2022).

Carcinogenicity Evaluation of Aromatic Compounds

The study of thiophene analogues, including benzidine and 4-aminobiphenyl, provides insights into the potential carcinogenicity of aromatic compounds with similar structures. This research evaluated the carcinogenic potential of these compounds in vitro, offering a foundation for further investigations into related substances, which could encompass the evaluation of "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" for its safety profile (Ashby et al., 1978).

Environmental Persistence and Toxicity

The analysis of environmental contaminants underscores the importance of understanding the persistence and toxicity of chemicals like parabens, which share structural similarities with the compound . This knowledge is crucial for assessing the environmental impact and potential health risks associated with the widespread use of such chemicals, providing a framework for evaluating "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" in various applications (Haman et al., 2015).

Methionine and SAM in Plant Metabolism

Methionine (Met) and S-adenosylmethionine (SAM) play essential roles in plant metabolism, suggesting the potential for "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" to be involved in similar biochemical pathways or as a model compound for studying these processes. This area of research is critical for understanding the compound's utility in agricultural biotechnology and plant science (Sauter et al., 2013).

properties

IUPAC Name |

[4-(aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS.ClH/c1-12-3-4-13-10-15(21-14(13)9-12)16(20)19-7-5-17(2,11-18)6-8-19;/h3-4,9,15H,5-8,10-11,18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSOLQACBNLLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(S2)C(=O)N3CCC(CC3)(C)CN)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)

![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)